Butyl phenylcarbamodithioate

Übersicht

Beschreibung

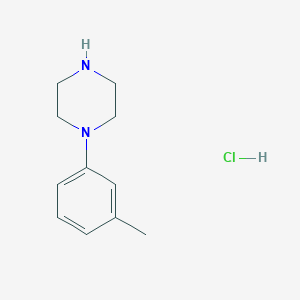

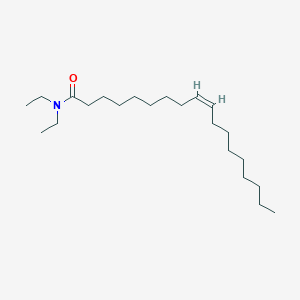

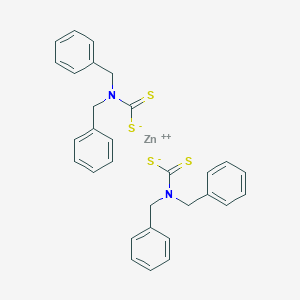

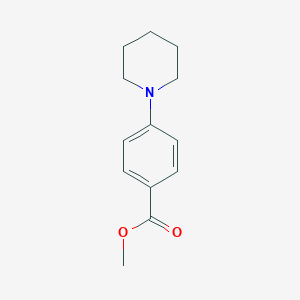

“Butyl phenylcarbamodithioate” is a chemical compound with the molecular formula C13H19NS2 . It is also known as “sec-Butyl ethyl (phenyl)carbamodithioate” and has an average mass of 253.427 Da .

Synthesis Analysis

The synthesis of dithiocarbamates, which includes “Butyl phenylcarbamodithioate”, has been a subject of research due to their potential applications . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Molecular Structure Analysis

The molecular structure of “Butyl phenylcarbamodithioate” and its geometric parameters such as bond length and angles can be theoretically calculated utilizing software like Gaussian 09 . These calculations can provide insights into the electrical properties, Mulliken atomic charges, and molecular electrostatic potential surfaces .

Wissenschaftliche Forschungsanwendungen

Metabolism in Insects and Mice : A study investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, finding significant species variation in the yields of different types of oxidation products, suggesting that different enzymes catalyze N-demethylation and oxidation of the tert.-butyl groups (Douch & Smith, 1971).

Inhibition of Enzymes : Ortho substituents in phenyl carbamates, like Butyl phenylcarbamodithioate, were found to affect inhibition of butyrylcholinesterase more than acetylcholinesterase, cholesterol esterase, and lipase, indicating different enzyme-inhibitor interactions (Lin et al., 2005).

Herbicide Degradation in Soils : Studies on the degradation of carbamothioate herbicides, including butylate, in soils showed that soils with a history of butylate use have more rapid degradation of the herbicide. This suggests microbial adaptation to butylate in such soils (Wilson & Rodebush, 1987).

Enhanced Herbicide Biodegradation : The enhanced biodegradation of carbamothioates, including butylate, was observed in soils that had received butylate treatment in previous years. This indicates some cross-adaptation of the butylate-adapted microorganisms for other similar compounds (Skipper et al., 1986).

Impact of Prior Pesticide Use on Herbicides : Prior use of thiocarbamate herbicides, including butylate, impacted the degradation rates and efficacy of these herbicides in soils, suggesting an adaptive response in soil microorganisms (Rudyanski et al., 1987).

Fries Rearrangement in Ionic Melts : A study on the Fries rearrangement of phenyl benzoates in ionic melts involved compounds structurally related to Butyl phenylcarbamodithioate, contributing to the understanding of chemical reactions in unconventional solvents (Harjani et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

butyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHFIILRWZTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

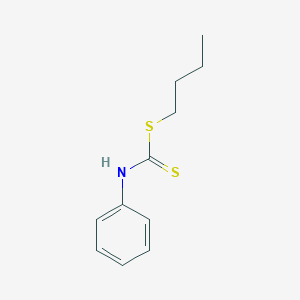

CCCCSC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482935 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl phenylcarbamodithioate | |

CAS RN |

14549-44-1 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)